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Compound of Interest

Compound Name: Butyl bromoacetate

Cat. No.: B109810

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic
Resonance (NMR) spectroscopic data for tert-butyl bromoacetate. The information is
presented in a structured format to facilitate easy access and comparison for researchers and
professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic
molecules. The following tables summarize the *H and 3C NMR data for tert-butyl
bromoacetate, providing key insights into its molecular structure.

'H NMR Spectroscopic Data

The *H NMR spectrum of tert-butyl bromoacetate is characterized by two distinct signals,
corresponding to the two different types of protons in the molecule.

Chemical Shift ()

Multiplicity Integration Assignment
[ppm]
3.760 Singlet 2H Br-CH2-C=0
1.484 Singlet 9H -C(CH3)3
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3C NMR Spectroscopic Data

The 13C NMR spectrum provides information about the carbon framework of the molecule. For
tert-butyl bromoacetate, four distinct signals are observed.

Chemical Shift (8) [ppm] Assighment

166.86 C=0 (Ester Carbonyl)

82.45 -O-C(CHs)s3 (Quaternary Carbon)
27.97 -O-C(CHs)3 (Methyl Carbons)
26.21 Br-CH2-C=0 (Methylene Carbon)

Experimental Protocols

The following section details the general methodologies for acquiring *H and 3C NMR spectra
of liquid samples like tert-butyl bromoacetate.

Sample Preparation

o Sample Quantity: For a standard *H NMR spectrum, dissolve 5-25 mg of tert-butyl
bromoacetate in approximately 0.6-0.7 mL of a deuterated solvent. For a 33C NMR
spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural
abundance of the 13C isotope.

¢ Solvent Selection: Chloroform-d (CDCIs) is a common and suitable solvent for tert-butyl
bromoacetate. The residual proton signal of CDCls at ~7.26 ppm can serve as an internal
reference.

o Sample Dissolution: The sample should be fully dissolved in the deuterated solvent in a
clean, dry vial before transferring it to the NMR tube. Gentle vortexing can aid dissolution.

« Filtration: To remove any particulate matter that could affect the magnetic field homogeneity
and spectral resolution, the solution should be filtered through a small plug of glass wool in a
Pasteur pipette directly into the NMR tube.
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 NMR Tube: Use a clean, standard 5 mm NMR tube. The final sample height in the tube
should be approximately 4-5 cm.

 Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for
chemical shift calibration (& = 0.00 ppm). However, for routine analysis, the residual solvent
peak is often sufficient for referencing.

Data Acquisition

 Instrumentation: NMR spectra are acquired on a spectrometer, such as a Bruker or Jeol
instrument, with a typical magnetic field strength of 300 MHz or higher for routine analysis.

e Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium
signal of the solvent. The magnetic field homogeneity is then optimized through a process
called shimming to obtain sharp spectral lines.

e 1H NMR Acquisition Parameters:
o Pulse Sequence: A standard single-pulse experiment is typically used.

o Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio with
the recommended sample concentration.

o Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is commonly
employed.

e 13C NMR Acquisition Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and
enhance the signal-to-noise ratio.

o Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the
lower sensitivity of the 13C nucleus.

o Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

Visualizations
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The following diagrams illustrate key relationships and workflows related to the NMR analysis

of tert-butyl bromoacetate.

tert-Butyl Bromoacetate Structure and NMR Correlation
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Caption: Correlation of tert-butyl bromoacetate's structure with its NMR signals.
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NMR Experimental Workflow
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Caption: A typical experimental workflow for NMR sample preparation and data acquisition.

¢ To cite this document: BenchChem. [Spectroscopic Data of Tert-Butyl Bromoacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b109810#tert-butyl-bromoacetate-spectroscopic-data-
nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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